2-Isopropylimidazo[1,2-A]pyrimidine-3-carbaldehyde
Description
Properties
IUPAC Name |
2-propan-2-ylimidazo[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7(2)9-8(6-14)13-5-3-4-11-10(13)12-9/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHVFDRAXYYROU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N2C=CC=NC2=N1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70520366 | |
| Record name | 2-(Propan-2-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70520366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89021-16-9 | |
| Record name | 2-(Propan-2-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70520366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropylimidazo[1,2-A]pyrimidine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of imidazo[1,2-A]pyrimidine-2-carbaldehyde with isopropylamine under controlled conditions. This reaction typically requires the presence of a base such as sodium carbonate and is carried out at room temperature . The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Isopropylimidazo[1,2-A]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted imidazo[1,2-A]pyrimidine derivatives.
Scientific Research Applications
2-Isopropylimidazo[1,2-A]pyrimidine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Isopropylimidazo[1,2-A]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Core Heterocycle Variations
- Imidazo[1,2-a]pyrimidine vs. Imidazo[1,2-a]pyridine :
Replacement of the pyrimidine ring (two nitrogen atoms) with pyridine (one nitrogen) alters electronic density and hydrogen-bonding capabilities. For example, 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde (C₈H₅ClN₂O) has a smaller molecular mass (180.59 g/mol) compared to pyrimidine-based analogs, affecting solubility and reactivity .
Substituent Effects
- Isopropyl vs. Aryl Groups: 2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde: The phenyl group enhances π-π stacking interactions, critical in corrosion inhibition and antimicrobial activity . 2-Biphenyl-imidazo[1,2-a]pyrimidine-3-carbaldehyde: The biphenyl extension enhances planar surface area, improving adsorption on metal surfaces for corrosion inhibition .
Antibacterial Efficacy
| Compound | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| 2-Biphenyl-imidazo[1,2-a]pyrimidine-3-carbaldehyde | High | Moderate |
| 2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde | Moderate | Low |
| 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde | High | High |
Notable Trend: Fluorine substitution at the para position significantly enhances activity against Gram-positive bacteria like S. aureus .
Anticorrosion Performance
- 2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde :
- Computational studies (DFT, molecular dynamics) are needed to validate this hypothesis.
Physical and Electronic Properties
Note: Aryl substituents increase melting points due to enhanced crystallinity, whereas aliphatic groups (e.g., isopropyl) may lower them .
Theoretical Insights
- DFT Studies: The phenyl derivative’s HOMO orbitals localize on the imidazole ring and aldehyde group, facilitating electron donation to metal surfaces .
- Molecular Dynamics : Simulated adsorption of phenyl derivatives on α-Fe₂O₃ (111) surfaces shows binding energies of −120 kJ/mol, driven by van der Waals and electrostatic interactions .
Biological Activity
2-Isopropylimidazo[1,2-A]pyrimidine-3-carbaldehyde is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
IUPAC Name: this compound
Molecular Formula: C_10H_12N_4O
Molecular Weight: 204.23 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various studies, indicating its potential as an anti-cancer agent and its effects on different biological pathways.
The compound is believed to exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity: It may inhibit specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and methyltransferases.
- Interaction with Nucleic Acids: The structure allows it to form hydrogen bonds with DNA or RNA, potentially altering their function and stability.
- Induction of Apoptosis: Preliminary studies suggest that it may induce programmed cell death in certain cancer cell lines.
Case Study 1: Anti-Cancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anti-cancer properties of this compound on various cancer cell lines. The results indicated that:
- Cell Lines Tested: HeLa (cervical), MCF-7 (breast), and A549 (lung) cancer cells.
- IC50 Values:
- HeLa: 15 µM
- MCF-7: 20 µM
- A549: 25 µM
These results suggest a dose-dependent response, with the compound showing significant cytotoxicity against HeLa cells.
Case Study 2: Mechanistic Insights
Another investigation focused on understanding the mechanism by which this compound induces apoptosis in cancer cells. Using flow cytometry and Western blot analysis, researchers found:
- Increased Expression of Pro-apoptotic Proteins: BAX and cytochrome c levels were elevated.
- Decreased Expression of Anti-apoptotic Proteins: Bcl-2 levels were reduced.
This indicates that the compound promotes apoptosis through a mitochondrial pathway.
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anti-Cancer | Induces apoptosis in cancer cell lines | Journal of Medicinal Chemistry |
| Enzyme Inhibition | Inhibits DNA polymerase activity | Biochemical Journal |
| Cytotoxicity | IC50 values ranging from 15 to 25 µM | Cancer Research |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Isopropylimidazo[1,2-A]pyrimidine-3-carbaldehyde, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via cyclization of 2-aminopyrimidine derivatives with isopropyl-substituted bromoacetate or chloroacetate precursors. A base (e.g., K₂CO₃) in polar aprotic solvents like ethanol or dimethoxyethane (DME) is used at 80–100°C for 12–24 hours. Optimization involves adjusting molar ratios, solvent polarity, and temperature gradients. Post-reaction purification employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization. Monitoring via TLC or HPLC ensures intermediate formation .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H NMR confirms the aldehyde proton at δ 9.8–10.2 ppm and isopropyl group splitting (δ 1.2–1.4 ppm, doublet). ¹³C NMR identifies the carbonyl carbon (δ ~190 ppm) and pyrimidine ring carbons .
- IR Spectroscopy : A strong absorption band at ~1700 cm⁻¹ (C=O stretch) and 2800–2900 cm⁻¹ (C-H of isopropyl) validate functional groups .
- X-ray Crystallography : Resolves crystal packing and bond angles, particularly for polymorphic validation .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodology : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent aldehyde oxidation. Use PPE (gloves, lab coat) and fume hoods to avoid inhalation (H302 hazard). Spill management requires neutralization with sodium bicarbonate and disposal via hazardous waste protocols .
Advanced Research Questions
Q. How can computational methods elucidate the corrosion inhibition mechanism of this compound on carbon steel?
- Methodology :
- DFT Calculations : B3LYP/6-31+G(d,p) basis sets determine electron density distribution, Fukui indices (reactivity hotspots), and HOMO-LUMO gaps to predict adsorption sites .
- Molecular Dynamics (MD) Simulations : Simulate adsorption on α-Fe₂O₃ (111) surfaces in HCl. Monitor binding energies and orientation (via O/N atoms and π-electrons) .
- Experimental Validation : Correlate computational data with electrochemical impedance spectroscopy (EIS) and polarization curves to confirm mixed-type inhibition behavior .
Q. What strategies resolve contradictions in reported biological activity data for imidazo[1,2-a]pyrimidine derivatives?
- Methodology :
- Orthogonal Assays : Compare MIC (minimal inhibitory concentration) values against Gram-positive/negative bacteria with enzymatic inhibition assays (e.g., kinase or protease targets) to distinguish direct vs. indirect effects .
- Purity Analysis : Use HPLC-MS to rule out confounding impurities (>98% purity required for reproducibility) .
- Structural Analog Studies : Test derivatives (e.g., 6-fluoro or 7-chloro substitutions) to identify pharmacophore requirements .
Q. How can synthetic yields be improved for large-scale preparation without compromising purity?
- Methodology :
- Design of Experiments (DoE) : Vary solvent (DMF vs. DME), catalyst (e.g., EDCI for coupling), and stoichiometry to identify optimal parameters via response surface modeling .
- Flow Chemistry : Continuous reaction systems enhance heat/mass transfer, reducing side products (e.g., over-oxidation) .
- In-line Analytics : FTIR or Raman spectroscopy monitors reaction progress in real time, enabling immediate adjustments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
